

Application Notes and Protocols for 6-TMR-Trehalose Staining of Mycobacterium tuberculosis

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent probe for imaging the cell envelope of Mycobacterium tuberculosis and other mycobacteria. These protocols are intended for researchers in tuberculosis diagnostics, drug development, and mycobacterial cell biology.

Introduction

6-TMR-Tre is a fluorescent analog of trehalose, a disaccharide essential for the structural integrity of the mycobacterial cell wall.[1][2][3] This probe is specifically recognized and incorporated into the mycobacterial mycomembrane by the antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes.[1][4] The tetramethylrhodamine (TMR) fluorophore attached to the trehalose molecule allows for the direct visualization of trehalose monomycolate (TMM) dynamics in live mycobacteria using fluorescence microscopy, including confocal and super-resolution techniques. This specific metabolic labeling enables the study of cell envelope biogenesis, the effects of antimicrobial agents on the cell wall, and the potential for novel diagnostic approaches.

Principle of the Method



The staining process relies on the metabolic activity of Mycobacterium tuberculosis. Exogenously supplied 6-TMR-Tre is transported into the periplasm where the Ag85 complex catalyzes the transfer of a mycolic acid residue to the 6-position of the trehalose moiety, forming a fluorescent TMM analog. This fluorescent glycolipid is then incorporated into the mycomembrane, primarily at the poles of growing cells, which are active sites of cell wall synthesis. The intensity of the fluorescent signal can be correlated with the rate of mycomembrane biosynthesis and can be modulated by anti-tuberculosis drugs that target cell wall synthesis.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. (Example) | Storage |
|--|---------------------------------|--------------------------|------------------|
| 6-TMR-Trehalose (6- TMR-Tre) | R&D Systems / Tocris | 6596 | -20°C |
| Mycobacterium tuberculosis H37Rv | ATCC | 27294 | BSL-3 facility |
| Middlebrook 7H9 Broth | BD Biosciences | 271310 | 2-8°C |
| Albumin-Dextrose- Catalase (ADC) | BD Biosciences | 212352 | 2-8°C |
| Tween 80 | Sigma-Aldrich | P1754 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | 4°C |
| Mounting Medium with DAPI | Vector Laboratories | H-1200 | 4°C |

Experimental Protocols



Protocol 1: Staining of M. tuberculosis in Liquid Culture

This protocol describes the staining of M. tuberculosis grown in liquid medium.

- Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).
- Probe Preparation: Prepare a 1 mM stock solution of 6-TMR-Tre in DMSO.
- Staining:
 - Harvest the mycobacterial culture by centrifugation at 3000 x g for 10 minutes.
 - Wash the cell pellet once with fresh 7H9 broth.
 - Resuspend the cells in fresh 7H9 broth to the original culture volume.
 - Add 6-TMR-Tre to a final concentration of 25-100 μM.
 - Incubate the culture for 1-4 hours at 37°C with shaking. Incubation times may need to be optimized depending on the specific strain and experimental goals.
- Washing:
 - Harvest the stained cells by centrifugation at 3000 x g for 10 minutes.
 - Wash the pellet twice with 1x PBS to remove unincorporated probe.
- Fixation (Optional):
 - Resuspend the cell pellet in 4% PFA in PBS.
 - Incubate for 30 minutes at room temperature.
 - Wash the fixed cells twice with 1x PBS.
- Microscopy:
 - Resuspend the final cell pellet in a small volume of PBS.



- Mount a small aliquot of the cell suspension on a glass slide using an antifade mounting medium, optionally containing DAPI for nuclear counterstaining.
- Image using a fluorescence microscope with appropriate filters for TMR (Excitation/Emission: ~555/580 nm).

Protocol 2: Drug Treatment and Staining for Susceptibility Testing

This protocol is designed to assess the effect of anti-tuberculosis drugs on the cell wall integrity of M. tuberculosis.

- Culture and Drug Exposure:
 - Grow M. tuberculosis to mid-log phase as described in Protocol 1.
 - Aliquot the culture into separate tubes and expose them to a range of concentrations of the desired anti-tuberculosis drug (e.g., ethambutol, isoniazid) for a predetermined time (e.g., 2-24 hours) at 37°C. Include a no-drug control.
- Staining and Imaging:
 - Following drug exposure, add 6-TMR-Tre to a final concentration of 25-100 μM to each tube.
 - Incubate, wash, and prepare the cells for microscopy as described in Protocol 1.
- Data Analysis:
 - Capture images from multiple fields of view for each condition.
 - Quantify the fluorescence intensity of individual cells or the total fluorescence per field using image analysis software (e.g., ImageJ/Fiji).
 - Compare the fluorescence intensity between the control and drug-treated samples. A
 decrease in fluorescence may indicate inhibition of mycomembrane synthesis. Conversely,
 some drugs like ethambutol have been shown to increase 6-TMR-Tre labeling.



Data Presentation

Table 1: Example of Quantitative Data from a Drug

Susceptibility Experiment

| Drug | Concentration (μg/mL) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percent Change from Control |
|-------------------|--------------------------|--|--------------------------------|
| No Drug (Control) | 0 | 1500 ± 120 | 0% |
| Isoniazid | 0.1 | 1150 ± 95 | -23.3% |
| Isoniazid | 1 | 780 ± 60 | -48.0% |
| Ethambutol | 1 | 1850 ± 150 | +23.3% |
| Ethambutol | 10 | 2500 ± 210 | +66.7% |

Visualizations Signaling Pathway of 6-TMR-Trehalose Incorporation



Extracellular Space 6-TMR-Trehalose Transport Cell Wall Mycolic Acid Donor 6-TMR-Trehalose Antigen 85 Complex Mycolyl-transfer 6-TMR-Trehalose Monomycolate Incorporation Mycomembrane Incorporated 6-TMR-TMM (Fluorescent Signal)

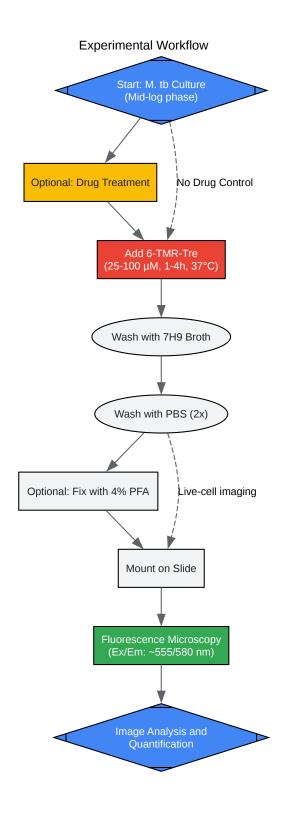
Mechanism of 6-TMR-Trehalose Incorporation

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Caption: Metabolic pathway of 6-TMR-Trehalose in M. tuberculosis.



Experimental Workflow for 6-TMR-Trehalose Staining



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Caption: Step-by-step workflow for 6-TMR-Trehalose staining.

Troubleshooting

| Problem | Possible Cause | Solution |
|-------------------------------|---|---|
| No or weak fluorescent signal | 1. Low metabolic activity of bacteria. 2. Insufficient probe concentration or incubation time. 3. Incorrect filter set on the microscope. | 1. Use a healthy, mid-log phase culture. 2. Optimize probe concentration and incubation time. 3. Ensure the filter set is appropriate for TMR (Ex/Em: ~555/580 nm). |
| High background fluorescence | Incomplete removal of unincorporated probe. 2. Probe precipitation. | Increase the number of washing steps. 2. Ensure the 6-TMR-Tre is fully dissolved in DMSO before adding to the culture medium. Centrifuge the stock solution if necessary. |
| Cell clumping | High cell density or insufficient Tween 80. | Dilute the culture before staining and ensure adequate Tween 80 concentration in the medium. |

Conclusion

The 6-TMR-Trehalose staining protocol is a powerful tool for visualizing the mycomembrane and studying cell wall dynamics in Mycobacterium tuberculosis. Its specificity for metabolically active cells makes it particularly useful for assessing the efficacy of anti-tuberculosis drugs that target cell wall biosynthesis. By following the detailed protocols and troubleshooting guide provided, researchers can effectively implement this technique in their studies to gain valuable insights into mycobacterial physiology and drug development.

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References

- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs PMC [pmc.ncbi.nlm.nih.gov]
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